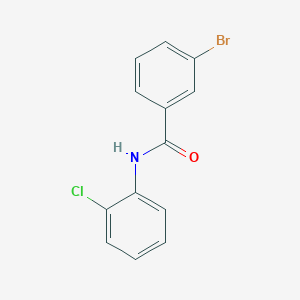![molecular formula C19H29N5O2 B5676215 (3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol](/img/structure/B5676215.png)
(3-allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader group of chemicals that have been explored for their potential in medicinal chemistry and organic synthesis. It contains functional groups like pyrimidinyl, piperazinyl, and piperidinyl, which are common in many pharmacologically active molecules.
Synthesis Analysis
- The synthesis of related compounds often involves complex reactions including cyclization, acetylation, and alkylation processes. For example, the synthesis of similar piperazine and pyrimidine derivatives has been achieved through reactions in basic medium, followed by further functional group transformations (Mekuskiene & Vainilavicius, 2006).
Molecular Structure Analysis
- Studies on similar compounds have used X-ray diffraction and NMR spectroscopy for structure determination. For instance, a study on a related compound revealed its crystallization in a specific crystal system, shedding light on its molecular geometry (Naveen et al., 2015).
Chemical Reactions and Properties
- The chemical behavior of such compounds can involve interactions with various reagents, leading to the formation of different derivatives. This has been exemplified in studies where related compounds underwent reactions like nitration and sulfonation (Girish et al., 2008).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and crystallization can be inferred from similar studies. For instance, research on piperazine derivatives gives insights into their solubility and crystalline structure, which are crucial for understanding their physical behavior (Manteghi et al., 2011).
Chemical Properties Analysis
- The chemical properties, such as reactivity with electrophiles, nucleophiles, and other functional groups, are essential for understanding the potential applications of these compounds. Studies on similar molecules have demonstrated various reactions, including acetylation, bromination, and hydroxylation (Sharma et al., 2012).
properties
IUPAC Name |
1-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-2-5-19(16-25)6-3-9-24(15-19)17(26)14-22-10-12-23(13-11-22)18-20-7-4-8-21-18/h2,4,7-8,25H,1,3,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGYBTVRMXTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)CN2CCN(CC2)C3=NC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)
![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)


![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B5676188.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![7-methoxy-3-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5676211.png)
![6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)